molecular formula C10H10O3 B3218015 Oxiranecarboxylic acid, phenylmethyl ester, (R)- CAS No. 118623-64-6

Oxiranecarboxylic acid, phenylmethyl ester, (R)-

Cat. No.: B3218015
CAS No.: 118623-64-6
M. Wt: 178.18 g/mol
InChI Key: LLZMVRSUOWXPTP-SECBINFHSA-N
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Description

Oxiranecarboxylic acid, phenylmethyl ester, ®-, also known as ®-Benzyl glycidate, is an organic compound with the molecular formula C10H10O3. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, phenylmethyl ester, ®- typically involves the reaction of benzyl alcohol with glycidic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Oxiranecarboxylic acid, phenylmethyl ester, ®- is often carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield. The reaction mixture is typically purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, phenylmethyl ester, ®- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl glycidate.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can open the epoxide ring under mild conditions.

Major Products Formed

    Oxidation: Benzyl glycidate.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl glycidates depending on the nucleophile used.

Scientific Research Applications

Oxiranecarboxylic acid, phenylmethyl ester, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, phenylmethyl ester, ®- involves the interaction of the epoxide ring with various nucleophiles. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl glycidate: Similar structure but with an ethyl group instead of a benzyl group.

    Methyl glycidate: Similar structure but with a methyl group instead of a benzyl group.

    Phenyl glycidate: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

Oxiranecarboxylic acid, phenylmethyl ester, ®- is unique due to its chiral nature and the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of chiral molecules and in various industrial applications.

Properties

IUPAC Name

benzyl (2R)-oxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZMVRSUOWXPTP-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118623-64-6
Record name Benzyl (2R)-(+)-glycidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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